molecular formula C15H17N3O3S B2757414 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE CAS No. 701223-58-7

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE

Cat. No.: B2757414
CAS No.: 701223-58-7
M. Wt: 319.38
InChI Key: UTQHWCDUOQAYSY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing acetamide derivative characterized by a methyl-substituted benzene sulfonamide group linked to an acetamide backbone, with a pyridin-4-yl moiety as the terminal substituent.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-12-3-5-14(6-4-12)22(20,21)18(2)11-15(19)17-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQHWCDUOQAYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form methyl 4-methylbenzenesulfonamide. This intermediate is then reacted with pyridine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure and composition .

Chemical Reactions Analysis

Types of Reactions

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

The compound’s activity and physicochemical properties are influenced by substituents on the benzene ring, sulfonamide group, and terminal aromatic moiety. Below is a comparative analysis with key analogs:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features Evidence Source
2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide R1 = CH3, R2 = CH3, R3 = pyridin-4-yl ~335.4 (estimated) Moderate hydrophobicity; pyridine may enhance binding to kinase active sites. N/A
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide R1 = F, R2 = isoxazole-CH3 5.797 (activity metric) Higher bioactivity (e.g., IC50 = 5.797); fluorination improves metabolic stability . [1]
2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide R1 = OCH2CH3, R2 = C2H5 ~393.5 Ethoxy group increases solubility; pyridin-3-ylmethyl enhances cellular uptake . [2]

Structural and Functional Insights

  • Pyridine vs. Quinoline Terminal Groups: Compounds with quinolin-6-yl substituents (e.g., (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide, IC50 = 5.408 ) show reduced activity compared to pyridin-4-yl analogs, likely due to steric hindrance from the larger quinoline ring.
  • Electron-Withdrawing Groups : Fluorine at the 5-position () enhances biochemical potency, possibly by stabilizing charge interactions in enzyme active sites .

Physicochemical Properties

  • Solubility : The ethoxy group in ’s compound improves aqueous solubility compared to the methyl group in the target compound, which may limit its bioavailability .
  • Molecular Weight : All analogs fall within the 300–400 g/mol range, adhering to Lipinski’s rule for drug-likeness.

Research Findings and Implications

  • Biological Activity : Fluorinated derivatives () exhibit superior inhibitory activity, suggesting that halogenation is a viable strategy for optimizing this scaffold .
  • Synthetic Accessibility : The N-methyl-4-methylbenzenesulfonamido core is synthetically tractable, enabling rapid diversification for structure-activity relationship (SAR) studies.
  • Limitations : The target compound’s lack of polar groups may necessitate formulation adjustments for in vivo applications.

Biological Activity

2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its role in various pharmacological applications, particularly in antibacterial and antidiabetic therapies. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H24N2O3S\text{C}_{15}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

IUPAC Name

  • IUPAC Name : N-(pyridin-4-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

The biological activity of 2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit or activate various biological pathways.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other sulfonamides, which often target dihydropteroate synthase in bacterial biosynthesis.
  • Receptor Interaction : Its structure allows for potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antibacterial Activity : Similar compounds have shown significant antibacterial properties by inhibiting bacterial growth through enzyme inhibition.
  • Antidiabetic Effects : Investigations suggest that this compound may influence glucose metabolism, making it a candidate for further studies in diabetes management.
  • Anti-inflammatory Properties : The sulfonamide group is linked to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • In Vitro Studies :
    • A study demonstrated that derivatives of sulfonamides exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production. The IC50 values were comparable to established inhibitors .
    • Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in enzyme active sites, suggesting a strong binding affinity .
  • In Vivo Studies :
    • Animal models treated with similar sulfonamide compounds showed reduced blood glucose levels, indicating potential antidiabetic activity. Further research is needed to confirm these effects specifically for 2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide.

Comparative Analysis

The biological activity of 2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide can be compared with other known sulfonamide compounds:

Compound NameBiological ActivityMechanism of Action
SulfanilamideAntibacterialDihydropteroate synthase inhibition
N-(3-Methylbutyl)acetamideAntidiabeticGlucose metabolism modulation
2-(N-Methyl-N-pyridin-2-yl)ethanolNeuroprotectiveReceptor modulation

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